REACTION_SMILES
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[Br:24][c:25]1[c:26]([OH:32])[cH:27][c:28]([F:31])[cH:29][cH:30]1.[O:1]1[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6]1.[c:7]1([CH3:8])[cH:9][cH:10][c:11]([S:12]([O-:13])(=[O:14])=[O:15])[cH:16][cH:17]1.[nH+:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:32][c:26]1[c:25]([Br:24])[cH:30][cH:29][c:28]([F:31])[cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(F)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=COCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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Fc1ccc(Br)c(OC2CCCCO2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |